5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone
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Overview
Description
5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone is a useful research compound. Its molecular formula is C13H12N4O2S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.04016799 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Coordination Compounds
5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone serves as a versatile ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their structural characteristics and potential applications in materials science and catalysis. For instance, the structural review by Casas, García-Tasende, and Sordo (2000) highlights the versatility of thiosemicarbazones as coordination agents, noting their ability to form structurally diverse complexes with main group metals. This diversity is critical for designing new materials with specific magnetic, optical, or catalytic properties (Casas, García-Tasende, & Sordo, 2000).
Antimicrobial and Antitumor Applications
Thiosemicarbazones, including 5-nitro-2-thiophenecarbaldehyde derivatives, are explored for their antimicrobial and antitumor activities. These compounds exhibit a range of biological activities, potentially offering new pathways for therapeutic development. Research into synthetic antibacterial agents by Doub (1968) discusses the in vitro activity of thiosemicarbazones derived from nitrofurfuraldehyde, highlighting their potential as antimicrobial agents. This suggests that modifications to the thiosemicarbazone structure, including the incorporation of nitro-thiophene groups, could enhance their biological efficacy (Doub, 1968).
Catalytic Reduction Processes
The catalytic activities of compounds like this compound in reducing nitro groups to amines or other functional groups are crucial for industrial and synthetic applications. Tafesh and Weiguny's review (1996) on the selective catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) underscores the importance of catalysts in organic synthesis. This indicates that thiosemicarbazone derivatives could play a role in catalytic systems for the efficient conversion of nitro compounds (Tafesh & Weiguny, 1996).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties . Sigma-Aldrich provides products to researchers as part of a collection of rare and unique chemicals and does not collect analytical data for these products . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-9-2-4-10(5-3-9)15-13(20)16-14-8-11-6-7-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWSBOYDLOTCCC-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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